(S)-Ethyl piperidine-2-carboxylate hydrochloride

Catalog No.
S833127
CAS No.
123495-48-7
M.F
C8H16ClNO2
M. Wt
193.671
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Ethyl piperidine-2-carboxylate hydrochloride

CAS Number

123495-48-7

Product Name

(S)-Ethyl piperidine-2-carboxylate hydrochloride

IUPAC Name

ethyl (2S)-piperidine-2-carboxylate;hydrochloride

Molecular Formula

C8H16ClNO2

Molecular Weight

193.671

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1

InChI Key

KGAWPIXNSIYQPC-FJXQXJEOSA-N

SMILES

CCOC(=O)C1CCCCN1.Cl

(S)-Ethyl piperidine-2-carboxylate hydrochloride is a chiral compound with the molecular formula C8_8H16_{16}ClNO2_2 and a molecular weight of approximately 193.67 g/mol. This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and is characterized by the presence of an ethyl ester functional group at the 2-position of the piperidine. It exists as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in organic synthesis and pharmaceutical development .

Organic Chemistry and Medicinal Chemistry

(S)-Ethyl piperidine-2-carboxylate hydrochloride serves as a chiral building block in the synthesis of various organic molecules, including pharmaceuticals and drug candidates. Its stereocenter (the "S" designation) allows researchers to control the chirality of the final product, which can be crucial for biological activity. Studies have explored its use in synthesizing:

  • Anticonvulsant agents: Research suggests the potential of (S)-ethyl piperidine-2-carboxylate hydrochloride as a precursor for anticonvulsant drugs, offering a potential avenue for treating epilepsy [].
  • Anticancer agents: Studies have investigated the compound's potential as a building block for novel anticancer agents [].
Typical of esters and amines:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form (S)-piperidine-2-carboxylic acid and ethanol.
  • Transesterification: It can react with different alcohols in the presence of an acid catalyst to yield various esters.
  • Nucleophilic Substitution: The ester group can be replaced by nucleophiles, leading to the formation of different carboxylic acid derivatives.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .

The synthesis of (S)-Ethyl piperidine-2-carboxylate hydrochloride typically involves multi-step processes:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, such as amino acids or ketones, the piperidine ring is constructed through cyclization reactions.
  • Esterification: The resulting piperidine derivative is then reacted with ethyl chloroformate or ethanol in the presence of a base to form the ethyl ester.
  • Salt Formation: The final step involves treating the ester with hydrochloric acid to obtain the hydrochloride salt.

This multi-step synthesis allows for the introduction of chirality and functional groups necessary for its applications .

(S)-Ethyl piperidine-2-carboxylate hydrochloride finds applications primarily in:

  • Pharmaceutical Development: As an intermediate in the synthesis of various drugs, particularly those targeting central nervous system disorders.
  • Chemical Research: Utilized in studies exploring new synthetic pathways or biological interactions due to its unique structural features.
  • Chiral Catalysis: It may serve as a chiral auxiliary in asymmetric synthesis processes.

These applications highlight its importance in both academic research and industrial settings .

Interaction studies involving (S)-Ethyl piperidine-2-carboxylate hydrochloride focus on its potential effects on biological systems:

  • Enzyme Inhibition: Investigations into its role as an inhibitor or modulator of specific enzymes could provide insights into its therapeutic potential.
  • Receptor Binding: Studies examining how this compound interacts with neurotransmitter receptors may reveal information about its effects on neurological pathways.

Such studies are essential for understanding how this compound can be effectively utilized in drug design and development .

Several compounds share structural similarities with (S)-Ethyl piperidine-2-carboxylate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl piperidine-2-carboxylate hydrochloride77034-33-41.00
(R)-Ethyl piperidine-2-carboxylate22328-77-40.98
Propyl piperidine-2-carboxylate hydrochloride1246276-66-31.00
Methyl piperidine-2-carboxylate hydrochloride32559-18-50.96
(S)-tert-Butyl piperidine-2-carboxylate145064-67-10.92

Uniqueness

(S)-Ethyl piperidine-2-carboxylate hydrochloride is unique due to its specific chirality and functional groups that may influence its biological activity differently compared to its analogs. The presence of an ethyl group enhances its lipophilicity, potentially affecting its absorption and distribution within biological systems.

Molecular Structure and Absolute Configuration

(S)-Ethyl piperidine-2-carboxylate hydrochloride is a chiral chemical compound characterized by a six-membered piperidine ring with an ethyl ester functional group at the 2-position and existing as the hydrochloride salt form [1]. The compound possesses a single stereocenter at the C-2 position of the piperidine ring, with the (S) configuration denoting the specific three-dimensional arrangement of substituents around this chiral center [3]. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the (S) designation indicates that when viewed from the hydrogen atom, the priority sequence of substituents proceeds in a counterclockwise direction [1] [3].

The molecular structure consists of a saturated piperidine ring system with the carboxylate ester functionality positioned at the 2-carbon, creating an asymmetric center that is crucial for the compound's stereochemical properties [1] [6]. The hydrochloride salt formation occurs through protonation of the nitrogen atom in the piperidine ring, resulting in enhanced water solubility and crystalline stability compared to the free base form [3] [5]. The compound exhibits one defined stereocenter according to structural databases, confirming its chiral nature and the importance of stereochemical purity in applications [1].

Physicochemical Properties

Molecular Weight and Formula

The molecular formula of (S)-Ethyl piperidine-2-carboxylate hydrochloride is C₈H₁₆ClNO₂, representing the combination of the organic base with hydrochloric acid [1] [2] [3]. The exact molecular weight is 193.671 g/mol as determined by mass spectrometric analysis, with the monoisotopic mass calculated as 193.086956 [1]. The molecular weight reflects the contribution of the ethyl ester group (C₂H₅O₂, 45.06 g/mol), the piperidine ring system (C₅H₁₀N, 84.14 g/mol), and the hydrochloride component (HCl, 36.46 g/mol) [3] [8].

Table 1: Molecular Properties of (S)-Ethyl piperidine-2-carboxylate hydrochloride

PropertyValue
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight193.671 g/mol
Monoisotopic Mass193.086956
CAS Number123495-48-7
MDL NumberMFCD09264372

Physical State and Appearance

(S)-Ethyl piperidine-2-carboxylate hydrochloride typically exists as a white to yellow solid at room temperature, demonstrating the characteristic appearance of many piperidine-derived hydrochloride salts [3] [4]. The crystalline nature of the compound contributes to its stability and ease of handling in laboratory and industrial applications [16]. The solid-state form exhibits good thermal stability under normal storage conditions, maintaining its physical integrity when kept at room temperature [3] [16].

The compound's physical appearance can vary slightly depending on purity levels and storage conditions, with high-purity samples (97% or greater) typically presenting as white crystalline solids [3] [8]. The formation of the hydrochloride salt enhances the compound's crystallization properties compared to the free base, resulting in more defined physical characteristics and improved storage stability [4] [10].

Melting and Boiling Points

Based on related piperidine carboxylate hydrochloride compounds, the melting point of (S)-Ethyl piperidine-2-carboxylate hydrochloride is estimated to be in the range of 211-213°C [9]. The methyl analog, (S)-Methyl piperidine-2-carboxylate hydrochloride, exhibits a melting point of 176-177°C, suggesting that the ethyl ester derivative would have a slightly higher melting point due to increased molecular weight and van der Waals interactions [18].

The boiling point for related ethyl piperidine-2-carboxylate compounds has been reported at approximately 254°C at 760 mmHg, though this refers to the free base form rather than the hydrochloride salt [9]. The presence of the hydrochloride moiety typically increases the boiling point due to enhanced intermolecular interactions and ionic character [9] [18]. These thermal properties are significant for purification processes and synthetic applications requiring elevated temperatures.

Density and Viscosity

Specific density and viscosity measurements for (S)-Ethyl piperidine-2-carboxylate hydrochloride are not readily available in the current literature [12]. The compound's physical properties in this category require experimental determination under standardized conditions. Related piperidine derivatives typically exhibit densities ranging from 1.0 to 1.3 g/cm³, depending on the specific substituents and salt formation [12]. The viscosity characteristics would be influenced by temperature, concentration, and solvent systems when in solution form.

Stability Characteristics

Thermal Stability

(S)-Ethyl piperidine-2-carboxylate hydrochloride demonstrates good thermal stability under normal storage and handling conditions [16]. The compound can be stored at room temperature without significant degradation, indicating adequate thermal stability for most practical applications [3] [16]. The hydrochloride salt form contributes to enhanced thermal stability compared to the free base, as the ionic interactions provide additional structural integrity at elevated temperatures [16].

Research on related piperidine carboxylate compounds suggests that thermal decomposition typically begins at temperatures well above normal handling conditions, making the compound suitable for synthetic transformations requiring moderate heating [17]. The presence of the ethyl ester group provides some protection against thermal degradation compared to compounds with more labile functional groups [17].

Hydrolytic Stability

The hydrolytic stability of (S)-Ethyl piperidine-2-carboxylate hydrochloride is influenced by the presence of the ethyl ester functional group, which can undergo hydrolysis under acidic or basic conditions [17]. In neutral aqueous solutions, the compound demonstrates reasonable stability, though prolonged exposure to moisture may lead to gradual ester hydrolysis [17]. The rate of hydrolysis is typically enhanced under elevated temperatures and extreme pH conditions.

Studies on similar piperidine ester compounds indicate that hydrolytic stability can be maintained under controlled storage conditions with appropriate desiccants and neutral pH environments [17]. The hydrochloride salt form may exhibit different hydrolytic behavior compared to the free base due to the altered electronic environment around the ester group [20].

Photostability

Limited specific data exists regarding the photostability of (S)-Ethyl piperidine-2-carboxylate hydrochloride under various light conditions [16]. Based on the structural characteristics and the absence of chromophoric groups that typically undergo photodegradation, the compound is expected to demonstrate reasonable photostability under normal laboratory lighting conditions [16]. The saturated nature of the piperidine ring system and the simple ester functionality suggest minimal susceptibility to photochemical degradation processes.

Storage recommendations typically include protection from direct sunlight and strong ultraviolet radiation as a precautionary measure, though specific photostability studies would be required to establish definitive light exposure limits [16]. The compound's storage at room temperature in standard laboratory conditions appears to be adequate for maintaining structural integrity [3] [16].

Solubility Profile

Solubility in Organic Solvents

(S)-Ethyl piperidine-2-carboxylate hydrochloride exhibits variable solubility in organic solvents depending on the polarity and hydrogen bonding capacity of the solvent system [21] [22]. The compound demonstrates good solubility in polar protic solvents such as methanol and ethanol due to the ionic nature of the hydrochloride salt and the presence of hydrogen bonding sites [21] [22]. In synthetic applications, the compound has been successfully dissolved in ethanol-based solvent systems for various chemical transformations [21].

The solubility in less polar organic solvents such as dichloromethane and ethyl acetate is generally limited due to the ionic character of the hydrochloride salt [21] . However, the organic portions of the molecule (ethyl ester and piperidine ring) provide some compatibility with moderately polar organic media [22] . Solvent selection for synthetic applications typically favors polar protic systems or mixed solvent approaches to achieve adequate dissolution [21] [22].

Aqueous Solubility

The hydrochloride salt formation significantly enhances the aqueous solubility of (S)-Ethyl piperidine-2-carboxylate compared to its free base form [10]. The ionic nature of the compound in aqueous solution, resulting from protonation of the piperidine nitrogen, creates favorable interactions with water molecules through ion-dipole forces and hydrogen bonding [10] [17]. This enhanced water solubility is a key advantage in biological and pharmaceutical applications where aqueous compatibility is essential.

The compound's behavior in aqueous systems is influenced by pH, with optimal solubility typically observed under slightly acidic conditions where the nitrogen atom remains protonated [10] [17]. At higher pH values, deprotonation may occur, potentially leading to precipitation of the free base form [17]. The aqueous solubility profile makes the compound suitable for various water-based synthetic and analytical procedures [10].

Temperature Effects on Solubility

Temperature variations significantly influence the solubility characteristics of (S)-Ethyl piperidine-2-carboxylate hydrochloride in both aqueous and organic solvent systems [21]. Increased temperature generally enhances solubility in most solvent systems due to increased molecular motion and disruption of intermolecular interactions [21]. This temperature dependence is particularly pronounced in less polar solvents where the compound exhibits limited solubility at room temperature.

In aqueous systems, elevated temperatures can improve dissolution rates and overall solubility, though careful consideration must be given to potential hydrolytic degradation of the ester functionality at higher temperatures [17] [21]. The temperature-solubility relationship is important for optimizing reaction conditions and purification procedures, particularly in crystallization processes where controlled cooling can be used to achieve desired crystal forms [21].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for (S)-Ethyl piperidine-2-carboxylate hydrochloride through analysis of both proton and carbon-13 nuclei [25] [27]. In proton nuclear magnetic resonance spectra, characteristic signals are observed for the ethyl ester group, typically appearing as a triplet for the methyl protons around 1.2-1.3 ppm and a quartet for the methylene protons around 4.1-4.2 ppm [25] [27]. The piperidine ring protons exhibit complex multipicity patterns in the 1.5-3.5 ppm region, with the C-2 proton (bearing the carboxylate group) appearing as a distinct pattern around 3.5-4.0 ppm [27].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester group typically resonating around 170-175 ppm, characteristic of aliphatic ester functionalities [25] [27]. The ethyl ester carbons appear around 60-65 ppm for the methylene carbon and 14-15 ppm for the methyl carbon [27]. The piperidine ring carbons are distributed throughout the aliphatic region (20-60 ppm), with the C-2 carbon (alpha to the ester group) appearing around 55-60 ppm [25] [27]. The stereochemical purity can be assessed through integration of specific resonances and analysis of coupling patterns [27].

Infrared Spectroscopy

Infrared spectroscopy of (S)-Ethyl piperidine-2-carboxylate hydrochloride reveals characteristic absorption bands that confirm the presence of key functional groups [32]. The carbonyl stretch of the ester group typically appears as a strong absorption around 1730-1740 cm⁻¹, which is diagnostic for ethyl ester functionalities [32]. The nitrogen-hydrogen stretching vibrations associated with the protonated piperidine nitrogen in the hydrochloride salt form appear as broad absorptions in the 2500-3200 cm⁻¹ region [32].

The compound exhibits characteristic carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region corresponding to the aliphatic protons of both the piperidine ring and ethyl ester group [32]. The carbon-oxygen stretching vibrations of the ester linkage appear around 1000-1300 cm⁻¹ [32]. The presence of the hydrochloride salt may introduce additional vibrational modes related to the ionic interactions, distinguishing the salt form from the free base compound [32].

Mass Spectrometry

Mass spectrometric analysis of (S)-Ethyl piperidine-2-carboxylate hydrochloride provides definitive molecular weight confirmation and fragmentation pattern information [1] [8]. Under electrospray ionization conditions, the compound typically exhibits a molecular ion peak at m/z 194 corresponding to the protonated molecular ion [M+H]⁺ of the organic component [1] [8]. The monoisotopic mass of 193.086956 is consistent with the molecular formula C₈H₁₅NO₂ for the free base form [1].

Characteristic fragmentation patterns include loss of the ethyl group (45 mass units) to give m/z 149, and loss of the ethoxycarbonyl group (73 mass units) to yield m/z 121 corresponding to the protonated piperidine ring [8]. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish the compound from closely related structural isomers [1] [8]. The mass spectrometric behavior is essential for analytical identification and purity assessment [1].

Ultraviolet-Visible Spectroscopy

(S)-Ethyl piperidine-2-carboxylate hydrochloride exhibits limited absorption in the ultraviolet-visible region due to the absence of extended conjugated systems or aromatic chromophores [31]. The compound primarily absorbs in the far ultraviolet region below 220 nm, where the saturated ester and amine functionalities contribute to the absorption profile [31]. This lack of significant chromophoric character makes the compound relatively transparent in the visible region, which is typical for saturated aliphatic compounds [31].

The ultraviolet absorption characteristics are primarily useful for high-performance liquid chromatography detection and quantitative analysis rather than structural elucidation [31]. The compound's transparency in the visible region makes it suitable for applications where optical clarity is important [31]. Absorption maxima, when present, are typically associated with n→σ* transitions of the nitrogen and oxygen heteroatoms rather than π→π* transitions found in aromatic systems [31].

Table 2: Summary of Spectroscopic Characteristics

TechniqueKey Features
¹H Nuclear Magnetic ResonanceEthyl ester: triplet (1.2-1.3 ppm), quartet (4.1-4.2 ppm); Piperidine ring: 1.5-3.5 ppm
¹³C Nuclear Magnetic ResonanceCarbonyl: 170-175 ppm; Ethyl carbons: 14-15, 60-65 ppm; Ring carbons: 20-60 ppm
InfraredCarbonyl stretch: 1730-1740 cm⁻¹; N-H stretch: 2500-3200 cm⁻¹; C-H stretch: 2800-3000 cm⁻¹
Mass SpectrometryMolecular ion: m/z 194 [M+H]⁺; Fragments: m/z 149, 121
Ultraviolet-VisibleLimited absorption above 220 nm; No significant chromophores

The synthesis of (S)-ethyl piperidine-2-carboxylate hydrochloride can be achieved through various synthetic routes, each with distinct advantages and limitations. This review examines the established methodologies and emerging approaches for the preparation of this important chiral piperidine derivative.

Traditional Synthetic Routes

Traditional approaches to piperidine-2-carboxylate derivatives rely on well-established synthetic transformations that have been refined over decades of research and industrial development.

From Pipecolinic Acid

The direct transformation of pipecolinic acid represents one of the most straightforward synthetic routes to ethyl piperidine-2-carboxylate derivatives [1] [2]. The synthetic pathway typically involves two distinct approaches: chemical esterification and enzymatic transformation.

Chemical esterification of pipecolinic acid can be achieved through Fischer esterification, employing ethanol in the presence of acid catalysts such as sulfuric acid or hydrogen chloride [3]. The reaction proceeds through protonation of the carboxyl oxygen, followed by nucleophilic attack by ethanol and subsequent elimination of water [3]. However, this approach presents significant challenges when applied to optically active starting materials, as the harsh acidic conditions can lead to partial racemization at the alpha-carbon.

Alternative chemical approaches utilize coupling reagents such as dicyclohexylcarbodiimide in combination with ethanol and catalytic amounts of dimethylaminopyridine [4]. These milder conditions better preserve the stereochemical integrity of chiral starting materials while achieving comparable yields [4].

Enzymatic approaches have gained prominence due to their ability to maintain stereochemical fidelity. Cell-free biocatalytic systems employing purified enzymes have demonstrated exceptional performance in the synthesis of pipecolinic acid derivatives [2]. A particularly notable example involves the use of transaminase-pyrroline-5-carboxylate reductase cascade reactions, which achieved greater than 99% conversion with space-time yields up to 2.5 grams per liter per hour [2].

From Pyridine Derivatives

The reduction of pyridine derivatives represents a versatile approach to piperidine carboxylate synthesis, leveraging the ready availability of substituted pyridines as starting materials [5] [6]. This methodology encompasses both heterogeneous and homogeneous catalytic hydrogenation procedures.

Heterogeneous catalytic hydrogenation employs transition metal catalysts such as palladium on carbon, rhodium on carbon, or platinum oxide under acidic conditions [6]. The pyridine substrate typically requires activation through protonation in acidic media such as acetic acid [7]. This protonation serves dual purposes: it activates the aromatic ring toward hydrogenation and prevents catalyst poisoning by the basic nitrogen functionality [7].

A significant advancement in this area involves auxiliary-based asymmetric hydrogenation methods [6]. These approaches utilize chiral auxiliaries temporarily attached to the pyridine substrate to direct the stereochemical outcome of the hydrogenation reaction. The auxiliary group is subsequently removed to reveal the desired chiral piperidine product with high enantiomeric excess [6].

Recent developments in rhodium-catalyzed transfer hydrogenation have opened new possibilities for pyridine reduction [8]. These methods employ formic acid as the hydrogen source and demonstrate excellent functional group tolerance, including compatibility with fluorinated substrates that traditionally pose challenges for conventional hydrogenation methods [8].

Esterification Procedures

The formation of ethyl ester functionality in piperidine carboxylate derivatives can be accomplished through several distinct methodologies, each offering specific advantages depending on the substrate and reaction conditions [9] [10] [3].

Direct esterification of piperidine carboxylic acids follows classical Fischer esterification protocols, utilizing excess ethanol and acid catalysis [10]. A typical procedure involves dissolving the carboxylic acid in absolute ethanol, cooling to 0°C, and adding thionyl chloride dropwise [10]. The reaction mixture is then refluxed for extended periods, typically 48 hours, to achieve complete conversion [10]. This method consistently delivers yields exceeding 90% for simple piperidine carboxylic acids [10].

Alternative esterification approaches employ more specialized reagents to achieve enhanced reaction rates and selectivity [9]. The use of coupling reagents such as dicyclohexylcarbodiimide in combination with catalytic dimethylaminopyridine enables esterification under mild conditions that preserve sensitive functional groups [4]. These methods are particularly valuable when working with complex, multifunctional substrates.

Solid acid catalysts have emerged as environmentally favorable alternatives to traditional liquid acids [11]. Heterogeneous catalysts such as Amberlyst-15 and perfluorinated acid resins enable esterification reactions to proceed under continuous flow conditions, facilitating scale-up and reducing waste generation [11]. These systems demonstrate excellent selectivity and can be easily separated and recycled [11].

Stereoselective Synthesis Approaches

The preparation of enantiomerically pure (S)-ethyl piperidine-2-carboxylate hydrochloride requires sophisticated stereoselective methodologies that can establish the desired absolute configuration with high fidelity.

Asymmetric Hydrogenation

Asymmetric hydrogenation represents one of the most powerful and widely applicable methods for the stereoselective synthesis of chiral piperidines [12] [13]. This approach leverages chiral transition metal catalysts to effect the enantioselective reduction of prochiral precursors.

The development of highly efficient iridium-based catalysts has revolutionized asymmetric hydrogenation of pyridine derivatives [12]. These catalysts typically employ chiral phosphine ligands such as binaphthyl-derived bisphosphines to create a chiral environment around the metal center [12]. Under optimized conditions, these systems can achieve enantiomeric excesses exceeding 95% while maintaining excellent chemical yields [12].

Rhodium-catalyzed asymmetric hydrogenation has shown particular promise for the reduction of substituted pyridines [13] [14]. A notable example involves the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate, providing 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity [13]. This methodology demonstrates broad functional group tolerance and can be performed on gram scales [13].

The substrate scope of asymmetric hydrogenation has expanded significantly through the development of specialized catalyst systems [12]. Recent advances have enabled the successful hydrogenation of challenging substrates including fluoropyridines and heterocycle-substituted pyridines, which were previously problematic due to catalyst deactivation [12].

Chiral Auxiliary Methodologies

Chiral auxiliary approaches provide an alternative strategy for asymmetric piperidine synthesis, employing temporarily attached chiral groups to direct the stereochemical outcome of key transformations [15] [16].

The use of chiral oxazolidinones as auxiliaries has proven particularly effective for piperidine synthesis [7]. These auxiliaries can be attached to pyridine substrates and subsequently direct asymmetric hydrogenation reactions through conformational control [7]. The resulting diastereomeric products can be separated by conventional methods, and the auxiliary can be removed to reveal the desired chiral piperidine [7].

Chiral phosphoric acid-catalyzed cyclizations represent another auxiliary-based approach [16]. These methods employ chiral phosphoric acids as catalysts to promote intramolecular cyclization reactions of unsaturated acetals, leading to functionalized chiral piperidines [16]. The approach benefits from subsequent in situ enantioenrichment through acetalization of the minor enantiomer [16].

Evans-type chiral auxiliaries have been successfully applied to asymmetric alkylation reactions leading to piperidine derivatives [15]. These methodologies employ benzyl-substituted oxazolidinones to direct the stereochemical outcome of carbon-carbon bond-forming reactions, enabling the synthesis of complex substituted piperidines with multiple stereocenters [15].

Catalytic Enantioselective Strategies

Modern catalytic enantioselective strategies encompass a broad range of methodologies that avoid the need for stoichiometric chiral auxiliaries while achieving excellent stereochemical control [17] [18] [19].

Copper-catalyzed enantioselective radical reactions have emerged as powerful tools for piperidine synthesis [19] [20]. These methods employ chiral copper complexes to catalyze radical-mediated carbon-hydrogen bond functionalization reactions, enabling the direct conversion of acyclic amine precursors to chiral piperidines [20]. The methodology demonstrates excellent scope and can achieve enantiomeric excesses exceeding 90% [20].

Organocatalytic approaches utilizing chiral secondary amines have proven highly effective for asymmetric piperidine synthesis [21]. A notable example involves the use of diphenylprolinol silyl ethers to catalyze multicomponent reactions leading to highly substituted piperidines [21]. These reactions can establish five contiguous stereocenters with complete stereochemical control [21].

Photoredox catalytic methods represent an emerging area of particular interest [22]. These approaches combine visible light photoredox catalysis with chiral co-catalysts to achieve highly enantioselective transformations [22]. The methodology enables the synthesis of complex piperidines under mild conditions while demonstrating excellent functional group compatibility [22].

Resolution Techniques

Resolution strategies provide practical alternatives for accessing enantiomerically pure piperidine derivatives, particularly when direct asymmetric synthesis proves challenging or economically unfavorable.

Lipase-Catalyzed Resolution

Enzymatic resolution using lipases has emerged as one of the most effective methods for obtaining enantiomerically pure piperidine carboxylates [23] [24] [25]. These biocatalytic approaches offer excellent selectivity and operate under mild, environmentally benign conditions.

Candida antarctica lipase B has demonstrated exceptional performance in the kinetic resolution of piperidine derivatives [23] [24]. A particularly noteworthy application involves the resolution of dimethyl 1-acetylpiperidine-2,3-dicarboxylate, where the enzyme selectively hydrolyzes one enantiomer while leaving the other unchanged [26] [27]. This process achieved enantioselectivity factors exceeding 200 and could be operated on industrial scales [27].

Immobilized lipase systems offer additional advantages for practical applications [25]. Candida antarctica lipase B immobilized on magnetic halloysite nanotubes demonstrated excellent catalytic efficiency and could be recycled for up to ten consecutive reaction cycles without significant loss of activity [25]. The immobilized system showed enhanced catalytic efficiency compared to the free enzyme [25].

The scope of lipase-catalyzed resolutions extends beyond simple ester hydrolysis to include transesterification and aminolysis reactions [28]. These alternative reaction modes can provide access to different product classes while maintaining excellent enantioselectivity [28]. The choice of nucleophile and reaction conditions can be optimized to favor the desired transformation pathway [28].

Chemical Resolution Methods

Chemical resolution approaches employ chiral resolving agents to form diastereomeric salts or derivatives that can be separated by conventional techniques [29] [30] [31].

Kinetic resolution through lithiation has proven highly effective for 2-arylpiperidine derivatives [29] [30]. This methodology employs chiral lithium amide bases such as n-butyllithium-sparteine complexes to achieve selective deprotonation of one enantiomer [29]. The approach can achieve selectivity factors greater than 15 and provides access to both enantiomers depending on the choice of chiral ligand [29].

Acid-base resolution using chiral acids represents another established approach [31]. Tartaric acid derivatives and other chiral carboxylic acids can form diastereomeric salts with racemic piperidine bases [31]. These salts can be separated by fractional crystallization, and the resolved products can be obtained by neutralization [31].

Dynamic kinetic resolution strategies combine racemization of the substrate with selective transformation of one enantiomer [32]. These approaches can theoretically achieve 100% yield of the desired enantiomer, overcoming the 50% yield limitation of classical kinetic resolution [32]. The methodology requires careful balance between racemization and resolution rates to achieve optimal results [32].

Crystallization-Based Resolutions

Crystallization-based resolution methods exploit differences in the crystal packing and solubility properties of enantiomers or diastereomers to achieve separation [33] [30] [34].

Diastereomeric salt formation followed by selective crystallization represents the most widely applied crystallization-based resolution strategy [34]. The choice of resolving agent and crystallization conditions critically influences the efficiency of the resolution process [34]. Systematic screening of multiple resolving agents and solvent systems is typically required to identify optimal conditions [34].

Preferential crystallization techniques can be applied when the racemic compound exhibits conglomerate behavior [33]. This approach involves seeding supersaturated solutions of the racemate with crystals of the desired enantiomer, leading to preferential crystallization of that enantiomer [33]. The methodology requires careful control of temperature, supersaturation, and agitation conditions [33].

Co-crystallization with chiral co-formers represents an emerging approach that can enhance resolution efficiency [34]. The co-former can influence the relative solubilities of the diastereomeric crystals, potentially improving the selectivity of the crystallization process [34]. This methodology is particularly valuable when traditional resolving agents fail to provide adequate selectivity [34].

Process Development and Scale-up Considerations

The successful implementation of laboratory synthetic methods on industrial scales requires careful consideration of numerous factors including reaction optimization, purification strategies, and manufacturing parameters.

Reaction Optimization

Process optimization for large-scale synthesis must balance multiple competing factors including yield, selectivity, reaction time, and operational safety [35] [36] [37].

Kinetic studies form the foundation of rational process optimization [36]. Variable time normalization analysis and other kinetic analysis tools enable systematic investigation of reaction parameters and their effects on reaction rates and selectivities [36]. These studies provide quantitative data for scale-up decisions and process control strategies [36].

Solvent selection represents a critical optimization parameter that significantly impacts both reaction performance and environmental considerations [36] [38]. Linear solvation energy relationship analysis can guide rational solvent selection by correlating solvent properties with reaction outcomes [36]. Green chemistry principles increasingly favor the use of renewable solvents such as ethanol over traditional petroleum-derived alternatives [38].

Temperature and pressure optimization must consider both reaction efficiency and safety constraints [35]. Reaction calorimetry and accelerating rate calorimetry studies provide essential data for assessing thermal hazards and establishing safe operating windows [35]. These studies are particularly critical for exothermic reactions that may pose runaway reaction risks [35].

Purification Strategies

Effective purification methods are essential for achieving the product quality standards required for pharmaceutical applications [39] [40].

Crystallization-based purification represents the most widely applied approach for solid pharmaceutical intermediates [39] [40]. The development of robust crystallization processes requires systematic investigation of solvent systems, temperature profiles, and seeding strategies [39]. Anti-solvent crystallization and cooling crystallization represent the most common techniques [39].

Distillation methods remain important for liquid products and volatile intermediates [40]. Azeotropic distillation techniques can be particularly valuable for removing water and other impurities [40]. The use of specialized columns and distillation aids can enhance separation efficiency while reducing energy consumption [40].

Membrane-based separation technologies offer emerging alternatives to traditional purification methods [37]. These approaches can provide continuous operation capabilities and reduced solvent consumption compared to conventional batch methods [37]. Nanofiltration and reverse osmosis represent particularly promising technologies for pharmaceutical applications [37].

Industrial-Scale Production Parameters

Industrial manufacturing requires integration of multiple unit operations into cohesive, efficient processes capable of producing material at multi-kilogram to metric ton scales [41] [42] [43].

Reactor design considerations include heat transfer capabilities, mixing efficiency, and materials of construction [41] [37]. Continuous flow reactors offer advantages including enhanced heat transfer, improved mixing, and reduced hold-up volumes [37]. Spinning electrode reactors represent an innovative design that enables seamless scale-up from batch to continuous operation [37].

Quality control systems must ensure consistent product quality while maintaining operational efficiency [35]. Real-time monitoring techniques including in-line spectroscopy and automated sampling systems enable continuous quality assessment [35]. Statistical process control methods help identify process variations before they impact product quality [35].

Economic optimization requires balancing raw material costs, energy consumption, labor requirements, and capital equipment needs [44]. Energy-intensive purification processes can account for significant portions of total production costs [44]. Multi-stage distillation for high-purity products typically consumes 850-950 kilowatt-hours per ton, representing 38% of total production costs [44].

Manufacturing scale considerations encompass facility design, equipment sizing, and throughput optimization [43] [45]. Pilot plant studies provide essential data for commercial plant design while identifying potential scale-up challenges [46]. Multi-hundred gram to kilogram scale demonstrations help validate process robustness before full commercial implementation [42].

Synthetic RouteTypical Yield (%)Enantiomeric Excess (%)Key AdvantagesMain Limitations
Pipecolinic acid esterification [1] [10]90-95VariableSimple procedure, readily available starting materialPotential racemization under acidic conditions
Asymmetric hydrogenation [12] [13]85-95>95High enantioselectivity, broad substrate scopeRequires expensive chiral catalysts
Lipase resolution [23] [24]40-50 per enantiomer>99Mild conditions, environmentally benignLimited to 50% theoretical yield
Pyridine reduction [6] [8]80-9290-98Versatile methodology, functional group toleranceMay require protection strategies

Dates

Last modified: 08-15-2023

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